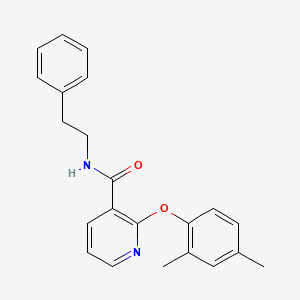
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenoxy)(3-pyridyl)-N-(2-phenylethyl)formamide, also known as DMEPPF, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects and is widely used in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide involves the reaction of 2-(2,4-dimethylphenoxy)pyridine with N-(2-phenylethyl)formamide in the presence of a suitable catalyst.
Starting Materials
2-(2,4-dimethylphenoxy)pyridine, N-(2-phenylethyl)formamide
Reaction
Step 1: Dissolve 2-(2,4-dimethylphenoxy)pyridine (1.0 g, 5.2 mmol) and N-(2-phenylethyl)formamide (1.2 g, 6.2 mmol) in 20 mL of anhydrous ethanol., Step 2: Add 0.2 g of palladium on carbon (10% Pd/C) catalyst to the reaction mixture., Step 3: Stir the reaction mixture under hydrogen gas (1 atm) at room temperature for 24 hours., Step 4: Filter the reaction mixture to remove the catalyst., Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid.
科学研究应用
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. It has also been used to study the mechanism of action of various drugs, such as anticonvulsants, antidepressants, and anxiolytics. Additionally, it has been used to study the biochemical and physiological effects of various drugs, such as anti-inflammatory drugs and antidiabetic drugs.
作用机制
The mechanism of action of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide is not yet fully understood. However, it is believed that it binds to various receptors in the body, including receptors in the central nervous system, cardiovascular system, and immune system. It is also believed to modulate the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
生化和生理效应
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, and antidiabetic effects. Additionally, it has been shown to have cardioprotective, neuroprotective, and immunomodulatory effects.
实验室实验的优点和局限性
The use of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it is not toxic and has no known side effects. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans have not been extensively studied.
未来方向
There are several potential future directions for research into (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide. These include further exploration of its mechanism of action, further investigation into its effects on humans, and further research into its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the potential therapeutic uses of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide, such as its use as an anti-inflammatory or anticonvulsant drug. Finally, further research could be conducted into the potential side effects of (2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide and its potential interactions with other drugs.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-10-11-20(17(2)15-16)26-22-19(9-6-13-24-22)21(25)23-14-12-18-7-4-3-5-8-18/h3-11,13,15H,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAMEHVRIKOVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2,4-Dimethylphenoxy)(3-pyridyl))-N-(2-phenylethyl)formamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

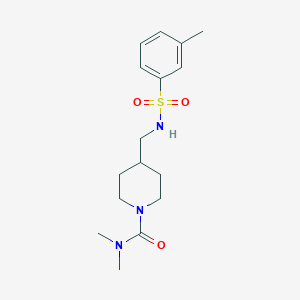
![3-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2660858.png)
![2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2660859.png)
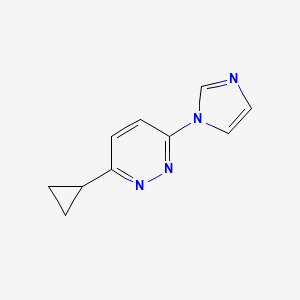
![2-(2-cyanoacetamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2660864.png)
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2660869.png)
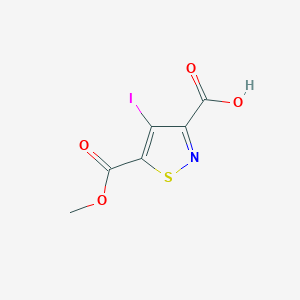
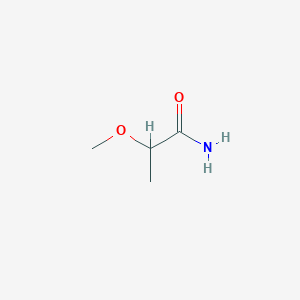

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)